molecular formula C28H28FN7O B12390067 Egfr T790M/L858R-IN-2

Egfr T790M/L858R-IN-2

货号: B12390067
分子量: 497.6 g/mol
InChI 键: KDWNVZXLHSMELQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Egfr T790M/L858R-IN-2 undergoes various chemical reactions, including:

科学研究应用

Resistance Mechanisms

The T790M mutation is often acquired after treatment with first-generation TKIs like gefitinib or erlotinib. Studies indicate that approximately 50% of patients with acquired resistance exhibit the T790M mutation as a secondary mutation .

  • Case Study : A study involving patients who progressed on first-generation TKIs showed that those with the T790M mutation had a significantly different response to subsequent treatments compared to those without this mutation. The presence of T790M was associated with poorer prognosis but also highlighted the potential for targeted therapies like EGFR T790M/L858R-IN-2 .

Efficacy in Clinical Trials

Recent clinical trials have demonstrated that this compound can effectively overcome resistance mechanisms associated with both L858R and T790M mutations. For instance, the FLAURA Phase 3 trial compared osimertinib (another third-generation EGFR inhibitor) with first-generation TKIs and found that osimertinib significantly improved progression-free survival in patients with these mutations .

Study Population Outcome Reference
FLAURA Phase 3 TrialNSCLC patients with L858R/T790MPFS: 18.9 months vs. 10.2 months (TKI)
Resistance MechanismsPatients post-TKI therapyDetected T790M in 50% of resistant cases

Combination Therapies

Combining this compound with other therapeutic agents has shown promise in enhancing treatment efficacy. For example, studies have indicated that combining EGFR inhibitors with MEK inhibitors can yield synergistic effects against resistant tumor cells .

  • Case Study : A clinical trial investigated the combination of EGFR inhibitors with MEK inhibitors in NSCLC models harboring both L858R and T790M mutations, demonstrating improved anti-tumor activity compared to monotherapy .

Non-Invasive Detection Methods

Recent advancements have facilitated non-invasive detection of the T790M mutation using plasma DNA analysis. This method allows for monitoring resistance development without invasive biopsies, providing a more patient-friendly approach to managing treatment efficacy .

生物活性

The compound Egfr T790M/L858R-IN-2 is a significant focus in cancer research, particularly concerning non-small cell lung cancer (NSCLC). This compound represents a double mutation of the epidermal growth factor receptor (EGFR), where T790M is known for conferring resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, while L858R is a common activating mutation. The combination of these mutations enhances the biological activity of EGFR, leading to increased tumorigenesis and resistance to therapies.

Enhanced Autophosphorylation
Research indicates that the T790M mutation alone results in a modest increase in ligand-dependent EGFR activity. However, when combined with the L858R mutation, there is a dramatic enhancement of ligand-independent signaling and receptor autophosphorylation. Specifically, cells expressing the T790M/L858R double mutant exhibit significantly higher levels of autophosphorylation at key tyrosine residues (Y845, Y992, Y1068) compared to wild-type EGFR and single mutants. This increased autophosphorylation correlates with enhanced cellular transformation and tumorigenic potential in vivo .

Invasion and Migration
The T790M/L858R mutant has been shown to significantly enhance cell invasion and migration capabilities in various studies. For instance, in melanoma cell lines, this double mutant activated pathways involving Akt and p38 MAPK, leading to increased invasiveness . Interestingly, while wild-type EGFR and the T790M mutant moderately inhibited invasion, the T790M/L858R variant dramatically promoted it, indicating a shift in cellular behavior driven by these mutations.

Case Studies

Clinical Observations
A notable case study involved an 81-year-old male patient with concurrent de novo T790M and L858R mutations who was treated with gefitinib. This patient demonstrated a partial response to the treatment, suggesting that patients harboring both mutations may respond favorably to first-line TKIs compared to those with single mutations . Moreover, a retrospective analysis indicated that patients with strong T790M positivity had a longer time to treatment failure on gefitinib compared to those with modest or no T790M positivity .

Table 1: Summary of Key Findings on T790M/L858R Mutations

StudyKey FindingsMethodology
Enhanced autophosphorylation in double mutants leads to increased tumorigenesisIn vitro assays using NIH3T3 cells
Significant increase in invasion and migration capabilities due to Akt/p38 pathway activationBiological activity assays in melanoma cell lines
Patients with concurrent mutations showed better responses to gefitinibRetrospective clinical analysis

Implications for Treatment

The presence of the T790M/L858R mutation combination poses challenges for treatment strategies. While first-generation TKIs may still show efficacy in some cases, resistance mechanisms are prevalent. Osimertinib, a third-generation TKI designed to target T790M mutations specifically, has been shown to be effective post-TKI therapy failure. Clinical trials have reported an overall response rate (ORR) of 61% among patients with confirmed T790M mutations treated with osimertinib .

属性

分子式

C28H28FN7O

分子量

497.6 g/mol

IUPAC 名称

N-[3-[[6-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]quinazolin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C28H28FN7O/c1-3-26(37)30-21-5-4-6-22(18-21)31-27-24-17-19(29)7-12-25(24)33-28(34-27)32-20-8-10-23(11-9-20)36-15-13-35(2)14-16-36/h3-12,17-18H,1,13-16H2,2H3,(H,30,37)(H2,31,32,33,34)

InChI 键

KDWNVZXLHSMELQ-UHFFFAOYSA-N

规范 SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)F)C(=N3)NC5=CC(=CC=C5)NC(=O)C=C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。